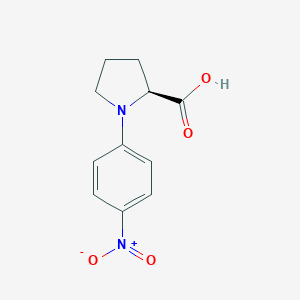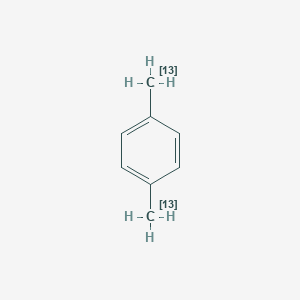
p-Xylene-dimethyl-13C2
Vue d'ensemble
Description
p-Xylene-dimethyl-13C2: is a stable isotope-labeled compound, specifically a derivative of p-xylene where the two methyl groups are labeled with carbon-13 isotopes. This compound is used extensively in various fields of research, including medical, environmental, and industrial research. The molecular formula of this compound is C6H4(13CH3)2, and it has a molecular weight of 108.15 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This can be achieved through the catalytic hydrogenation of 5-(hydroxymethyl)furfural (HMF), a furanic intermediate produced by the acid-catalyzed hydrolysis/dehydration of biomass-derived hexoses . The Diels-Alder reaction between ethylene and 2,5-dimethylfuran (DMF) followed by catalytic dehydration of the oxanorbornene adduct is another method used for the synthesis of p-xylene .
Industrial Production Methods: In industrial settings, p-xylene is produced through the catalytic reforming of petroleum naphtha.
Analyse Des Réactions Chimiques
Types of Reactions: p-Xylene-dimethyl-13C2 undergoes various chemical reactions, including:
Oxidation: p-Xylene can be oxidized to produce terephthalic acid, an important precursor for the production of polyethylene terephthalate (PET).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used in electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Terephthalic acid.
Substitution: Various substituted derivatives of p-xylene, depending on the reagents used.
Applications De Recherche Scientifique
p-Xylene-dimethyl-13C2 is used in a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and distribution of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of labeled polymers and materials for various industrial applications.
Mécanisme D'action
The mechanism of action of p-Xylene-dimethyl-13C2 involves its incorporation into chemical reactions and biological systems as a labeled compound. The carbon-13 isotopes serve as tracers, allowing researchers to track the movement and transformation of the compound through various pathways. This helps in understanding the molecular targets and pathways involved in the reactions and processes being studied .
Comparaison Avec Des Composés Similaires
- o-Xylene-dimethyl-13C2
- m-Xylene-dimethyl-13C2
- Ethylbenzene-dimethyl-13C2
Comparison: p-Xylene-dimethyl-13C2 is unique due to its specific labeling of the methyl groups with carbon-13 isotopes. This makes it particularly useful in studies requiring precise tracking of carbon atoms. Compared to its isomers (o-xylene and m-xylene), p-xylene has a symmetrical structure, which can influence its reactivity and the types of reactions it undergoes .
Propriétés
IUPAC Name |
1,4-di((113C)methyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLKBWYHVLBVBO-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C1=CC=C(C=C1)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583833 | |
| Record name | 1,4-Bis[(~13~C)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116598-94-8 | |
| Record name | 1,4-Bis[(~13~C)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116598-94-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


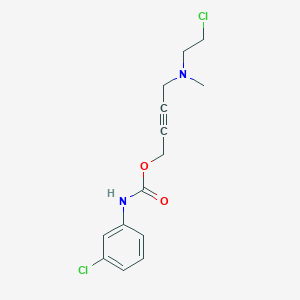
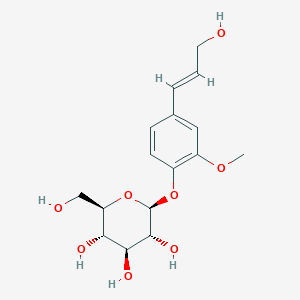
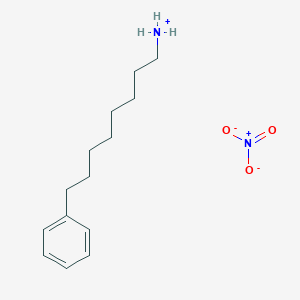
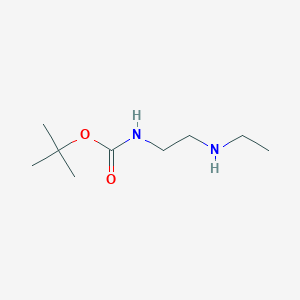
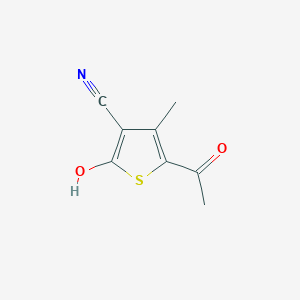
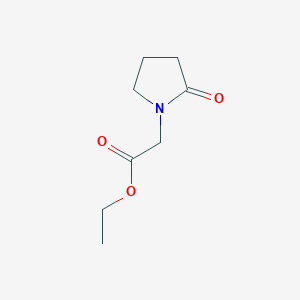
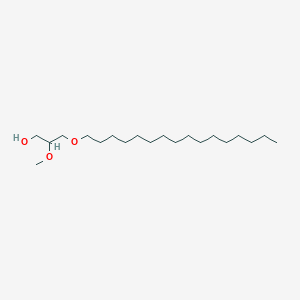
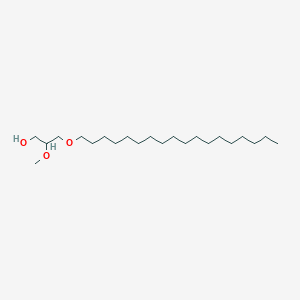

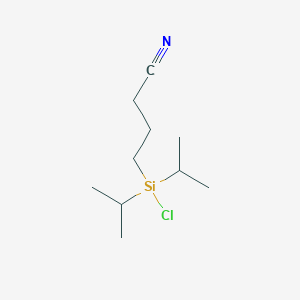
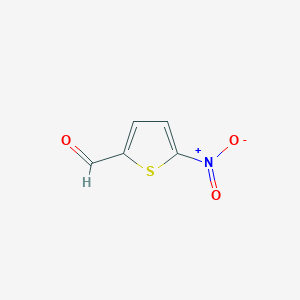
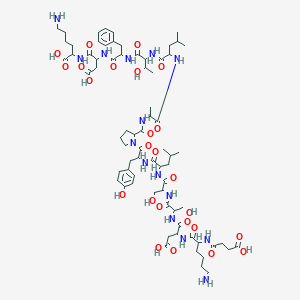
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)
